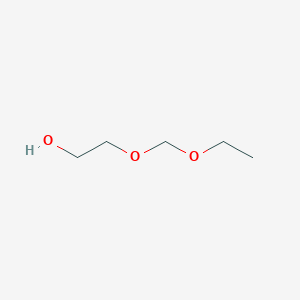

2-(Ethoxymethoxy)ethan-1-ol

Description

Structural Context within Glycol Ethers and Polyether Alcohols

2-(Ethoxymethoxy)ethan-1-ol belongs to two important classes of organic compounds: glycol ethers and polyether alcohols. Its structure, which contains both ether and alcohol functionalities, dictates its classification.

Glycol ethers are a group of solvents characterized by an alkyl ether of a glycol, such as ethylene (B1197577) glycol or propylene (B89431) glycol. atamanchemicals.comwikipedia.org These compounds possess both an ether and a hydroxyl functional group, which grants them favorable solvent properties, including higher boiling points compared to lower-molecular-weight ethers and alcohols. atamanchemicals.comwikipedia.org Glycol ethers are broadly divided into E-series (derived from ethylene oxide) and P-series (derived from propylene oxide). wikipedia.org Given its ethylene-based structure, this compound is a member of the E-series family.

The compound also fits within the classification of polyether alcohols. A polyol is an organic compound that contains multiple hydroxyl groups, while polyethers contain multiple ether groups. allen.inwikipedia.org Polyether alcohols, therefore, are compounds featuring several ether linkages and one or more hydroxyl groups. They are typically produced by reacting organic oxides, like ethylene oxide, with glycols. arpadis.com With two ether groups and a terminal alcohol group, this compound is a clear example of a short-chain polyether alcohol.

Rationale for Academic Investigation of this compound and Analogues

The academic interest in this compound and its analogues stems from their versatile properties and potential applications across various scientific fields. Research is driven by their utility as solvents, their role as reactive intermediates in synthesis, and the biological activity of their derivatives.

Versatile Solvents: The dual functionality of an alcohol and one or more ether groups gives these compounds unique solubility characteristics. For instance, the analogue 2-(2-Ethoxyethoxy)ethan-1-ol is soluble in water, ethanol (B145695), and various glycols. atamanchemicals.com Similarly, 2-(2-Methoxyethoxy)ethanol (B87266) is miscible with water and also dissolves a range of organic substances. wikipedia.orgsolubilityofthings.com This amphiphilic nature makes them valuable as solvents and co-solvents in industrial and laboratory settings, including in paints, cleaners, and cosmetic formulations. atamanchemicals.comwikipedia.org

Reactive Intermediates in Synthesis: The hydroxyl group in these molecules is a reactive site that can undergo typical alcohol reactions, such as oxidation or conversion into a better leaving group. vulcanchem.com This makes them valuable building blocks for more complex molecules. Analogues are used as intermediates in the synthesis of pharmaceuticals, such as the antipsychotic drug quetiapine, which involves a 2-(2-chloroethoxy)ethanol (B196239) intermediate. sigmaaldrich.com In materials science, polyether polyols are fundamental components in the manufacturing of polyurethanes, with the structure of the polyol influencing the properties of the final polymer. arpadis.com

Biologically Active Derivatives: Research into analogues of this compound has revealed a range of biological activities.

Neuropharmacology: 2-[2-(Ethylamino)ethoxy]ethan-1-ol has been investigated for its potential as a neuropharmacological agent, with preliminary studies suggesting it may interact with the NMDA receptor.

Anti-inflammatory Agents: The related compound 2-[2-(methylamino)ethoxy]ethan-1-ol (B1673961) has been used as a key intermediate in the development of new anti-inflammatory agents.

Enzyme Inhibition: Natural products like pinnaic acid and halichlorine, which possess complex polyether and cyclic structures, are potent inhibitors of inflammatory enzymes. rsc.org The study of simpler synthetic analogues provides insight into structure-activity relationships. rsc.org

Table 2: Applications and Research Focus of this compound Analogues

| Compound Analogue | Area of Investigation | Rationale / Application |

|---|---|---|

| 2-(2-Methoxyethoxy)ethanol | Industrial Solvents | Used as a solvent and as a fuel system icing inhibitor (FSII). wikipedia.org |

| 2-(2-Ethoxyethoxy)ethan-1-ol | Cosmetics & Drug Delivery | Acts as a solvent and a carrier to enhance the delivery of other compounds into the skin. atamanchemicals.com |

| 2-[2-(Ethylamino)ethoxy]ethan-1-ol | Pharmaceutical Research | Investigated for potential neuropharmacological effects. |

| 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol | Organic Synthesis | Studied for its unique reactivity due to the presence of a fluorine atom, offering sites for selective chemical transformations. vulcanchem.com |

| Polyether Polyols (general) | Polymer Chemistry | Key reactants in the synthesis of polyurethanes, imparting properties like hydrolytic stability. arpadis.com |

Historical Development of Related Ether and Alcohol Chemistry

The chemistry of this compound is rooted in the long histories of alcohol and ether chemistry. Alcohols, produced through the ancient method of fermentation, have been known for millennia. yale.edu The study of their reactions, particularly their conversion to ethers, was a significant area of discovery in early organic chemistry.

The first preparation of an ether is often credited to the 13th-century alchemist Lully, who described the product from the reaction of "spirit of wine" (ethanol) with "oil of vitriol" (sulfuric acid). yale.edu In the 16th century, Valerius Cordus also detailed a method for synthesizing what he termed "sweet oil of vitriol." nih.gov It was later named "ether" by Frobenius. yale.edu Throughout the early 19th century, chemists like Fourcroy and Gay-Lussac established that this process involved the removal of water from ethanol. yale.edu

A landmark achievement in ether chemistry was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. byjus.combritannica.com This reaction, which involves an alkoxide ion displacing a halide from an alkyl halide, provided a versatile method for preparing both symmetrical and asymmetrical ethers and was instrumental in confirming their chemical structure. byjus.com

The industrial development of glycol ethers is more recent. The trade name "Cellosolve" was registered in 1924 for ethylene glycol monoethyl ether, followed by the introduction of related compounds like "Butyl Cellosolve" and "Methyl Cellosolve" in 1928 and 1929, respectively. wikipedia.org This marks the commercial emergence of this specific class of ether alcohols in the early 20th century.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4468-92-2 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-(ethoxymethoxy)ethanol |

InChI |

InChI=1S/C5H12O3/c1-2-7-5-8-4-3-6/h6H,2-5H2,1H3 |

InChI Key |

BXXXHBWYZKLUGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxymethoxy Ethan 1 Ol

Strategies for Carbon-Oxygen Bond Formation

The creation of the ether and acetal (B89532) linkages in 2-(Ethoxymethoxy)ethan-1-ol is central to its synthesis. These carbon-oxygen bonds are typically formed through well-established yet carefully controlled reactions.

Etherification Reactions in the Synthesis of this compound

Etherification, particularly the Williamson ether synthesis, represents a foundational method for constructing the ether backbone of molecules like this compound. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by an alkoxide ion. byjus.com For the synthesis of the target compound, this could involve the reaction of an ethoxide with a suitably protected 2-haloethanol derivative. The reaction is typically conducted as an SN2 reaction, favoring primary alkyl halides to minimize competing elimination reactions. byjus.commasterorganicchemistry.com

The efficiency of etherification can be influenced by several factors, including the choice of solvent and base. Solvents like acetonitrile (B52724) and N,N-dimethylformamide are often employed, and the reaction is typically run at temperatures between 50-100°C. byjus.com The alkoxide itself is often prepared in situ due to its high reactivity. byjus.com

Recent advancements have explored alternative catalysts and conditions to improve the efficiency and selectivity of etherification. For instance, metal-free electrochemical methods have been developed for the vicinal difunctionalization of alkenes, which could offer a pathway to β-bromo-α-alkyloxyalkanes, potential precursors in ether synthesis. organic-chemistry.org

Nucleophilic Substitution Reactions for Precursor Derivatization

Nucleophilic substitution is a cornerstone of organic synthesis, enabling the interconversion of functional groups, a critical step in preparing precursors for this compound. encyclopedia.publibretexts.org These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom, displacing a leaving group. encyclopedia.pub

In the context of synthesizing this compound, nucleophilic substitution is vital for introducing the necessary functional groups onto a starting scaffold. For example, a diol could be selectively halogenated, creating a reactive site for subsequent etherification. The choice of nucleophile and substrate is critical to favor substitution over elimination, especially when dealing with basic nucleophiles like alkoxides. libretexts.org To circumvent unwanted elimination reactions, a common strategy is to use a more stable, less basic nucleophile. libretexts.org

The derivatization of precursors often involves transforming a hydroxyl group into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic attack. cas.cn This strategy enhances the reactivity of the substrate towards the desired substitution.

Multi-Step Synthesis Approaches

The construction of a molecule with multiple functional groups like this compound often necessitates a multi-step synthesis. vapourtec.comlibretexts.orgsavemyexams.com This approach allows for the sequential and controlled introduction of different parts of the molecule.

Role of Intermediate Functional Group Transformations

Functional group transformations are fundamental to multi-step synthesis, allowing chemists to alter the reactivity of a molecule to direct subsequent reactions. fiveable.mesolubilityofthings.com In the synthesis of this compound, a key transformation would be the conversion of a primary alcohol to a good leaving group to facilitate the Williamson ether synthesis. byjus.com Another critical step is the protection of one hydroxyl group in a diol to allow for selective reaction at the other.

These transformations are essential for building molecular complexity in a controlled manner. fiveable.me For instance, a starting material might undergo oxidation, reduction, or substitution to install the necessary functionalities for the subsequent carbon-oxygen bond-forming steps. solubilityofthings.com The strategic application of these transformations is a hallmark of efficient and effective multi-step synthesis. acs.org

Strategic Use of Protecting Groups in Complex Syntheses

In syntheses involving molecules with multiple reactive sites, the use of protecting groups is indispensable. uchicago.eduorganic-chemistry.orgscribd.com A protecting group temporarily masks a functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org

The ethoxymethoxy (EOM) group is an acetal-type protecting group for alcohols. While the specific synthesis of this compound is not widely detailed, the principles of using analogous protecting groups like methoxymethyl (MOM) and β-(trimethylsilyl)ethoxymethyl (SEM) ethers are highly relevant. oup.comacs.orgchemistrytalk.org

Introduction: The introduction of an ethoxymethyl group would typically involve the reaction of the alcohol with ethoxymethyl chloride (EOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base). wikipedia.org This reaction forms the ethoxymethyl ether, effectively protecting the alcohol. A similar protecting group, the methoxymethyl (MOM) ether, is introduced using methoxymethyl chloride. chemistrytalk.org Another related group, the 2-(trimethylsilyl)ethoxymethyl (SEM) ether, is also used for alcohol protection. uchicago.edu

Removal (Deprotection): The removal of acetal-based protecting groups like EOM is typically achieved under acidic conditions. chemistrytalk.orgwikipedia.org For example, MOM ethers can be cleaved using various Lewis and Brønsted acids. oup.comwikipedia.org Bismuth triflate in an aqueous medium has been shown to be a highly efficient and selective catalyst for the deprotection of MOM ethers, even in the presence of other protecting groups like TBDMS and benzyl (B1604629) ethers. oup.com

Similarly, β-(trimethylsilyl)ethoxymethyl (SEM) ethers can be deprotected under specific conditions. A catalytic amount of carbon tetrabromide (CBr4) in methanol (B129727) under reflux can effectively hydrolyze SEM ethers to the corresponding alcohols in high yields. acs.orgnih.gov Interestingly, selective deprotection can be achieved in the presence of other silyl (B83357) ethers by using a sterically hindered alcohol like isopropanol (B130326) as the solvent. acs.orgacs.org

The strategic use of such protecting groups allows for the selective manipulation of multifunctional molecules, a key aspect in the synthesis of complex targets. acs.orgnih.gov

Orthogonal Protecting Group Strategies in Polyether Chemistryiaea.org

In the synthesis of complex molecules containing multiple reactive functional groups, such as polyethers, an effective protecting group strategy is critical. bham.ac.uk Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others. wikipedia.orgorganic-chemistry.org This is achieved by selecting a set of protecting groups that are cleaved under distinct and non-interfering reaction conditions. bham.ac.uknih.gov The application of such strategies is crucial in polyether chemistry, where the selective modification of specific hydroxyl groups is often required.

The synthesis of a larger polyether chain incorporating the this compound moiety serves as a practical example. A synthetic plan may require the use of temporary and permanent protecting groups that are stable through various reaction steps but can be removed on demand. bham.ac.uk For a molecule with multiple hydroxyls, one might employ an ethoxymethyl (EOM) ether, which is labile under acidic conditions, in conjunction with other groups like a silyl ether and an ester. nih.govwikipedia.orgscirp.org

For instance, a synthetic intermediate could be protected with the following orthogonal set:

Ethoxymethyl (EOM) ether: Protects a hydroxyl group and is cleaved by various Lewis and Brønsted acids. wikipedia.org

tert-Butyldiphenylsilyl (TBDPS) ether: A bulky silyl ether that is stable to a wide range of conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Levulinoyl (Lev) ester: An ester that is stable to acidic and some oxidative/reductive conditions but can be selectively removed with hydrazine (B178648) in the presence of acetic acid. nih.gov

This orthogonal approach permits a chemist to unmask and react with a specific hydroxyl group at any stage of the synthesis by choosing the appropriate deprotection conditions, leaving the other protected hydroxyls, including the EOM group, untouched. nih.govrsc.org The success of such a multi-step synthesis hinges on the careful selection of this synergistic set of protecting groups. rsc.org

Table 1: Example of an Orthogonal Protecting Group Set in Polyether Synthesis

| Protecting Group | Abbreviation | Installation Reagents | Selective Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| Ethoxymethyl | EOM | EOM-Cl, DIPEA | Lewis or Brønsted Acids (e.g., TiCl₄, TFA) | TBDPS, Lev |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | TBAF in THF | EOM, Lev |

| Levulinoyl | Lev | Levulinic acid, DCC, DMAP | Hydrazine hydrate, AcOH in CH₂Cl₂/MeOH | EOM, TBDPS |

Catalytic Approaches in this compound Synthesis

Catalysis offers a more sustainable and efficient route for the synthesis of glycol ethers like this compound. The direct etherification of ethylene (B1197577) glycol is a key reaction, and various catalysts have been developed to improve yield and selectivity. rsc.orggoogle.com These methods often provide an alternative to traditional syntheses that may use hazardous reagents like chloromethyl ethers. tandfonline.com

One prominent approach involves the acid-catalyzed reaction of ethylene glycol with an acetal, such as diethoxymethane, which can serve as the source for the ethoxymethyl group. tandfonline.com Solid acid catalysts are particularly advantageous as they are often reusable, reducing waste and cost.

Notable catalytic systems applicable to glycol ether synthesis include:

Zeolites: SAPO-34 zeolite has been demonstrated as an efficient and highly selective catalyst for the etherification of ethylene glycol with methanol to produce dimethoxyethane. rsc.org The specific pore structure of the zeolite can limit the formation of undesired byproducts like 1,4-dioxane. rsc.org H-Beta zeolites have also been studied for the etherification of ethylene glycol. acs.orgresearchgate.net

Ion-Exchange Resins: Strong acid ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, are effective catalysts for the etherification of glycols with isobutylene. researchgate.net Amberlyst-35, in particular, has been shown to produce a high amount of di- and tri-ethers from glycerol (B35011). researchgate.net

Heteropolyacids (HPAs): Tin(II)-exchanged Keggin silicotungstic acid (Sn₂SiW₁₂O₄₀) has proven to be a highly active and selective solid acid catalyst for the etherification of glycerol and ethylene glycol with tert-butyl alcohol. sci-hub.se Such catalysts can achieve high conversion rates under optimized reaction conditions. sci-hub.se

These catalytic methods, particularly those using solid acids, represent a greener and more industrially scalable approach to producing glycol ethers.

Table 2: Comparison of Catalytic Systems for Glycol Etherification

| Catalyst Type | Specific Example | Reactants Studied | Key Findings | Reference |

|---|---|---|---|---|

| Zeolite | SAPO-34 | Ethylene Glycol + Methanol | High selectivity (79.4%) for dimethoxyethane with 96.7% conversion. | rsc.org |

| Ion-Exchange Resin | Amberlyst 35 | Ethylene Glycol + Isobutylene | Effective for forming higher ethers. | researchgate.net |

| Heteropolyacid | Sn₂SiW₁₂O₄₀ | Ethylene Glycol + tert-Butyl Alcohol | Highly active and selective solid acid catalyst. | sci-hub.se |

| Graphite | Expansive Graphite | Alcohols + Dimethoxymethane | Efficient, inexpensive, and reusable catalyst for methoxymethylation. | tandfonline.com |

Purification and Isolation Methodologies for High Purity Research Samplesresearchgate.net

The purification of glycol ethers is essential to remove unreacted starting materials, catalysts, and byproducts formed during synthesis. For research applications requiring high-purity samples, multi-step purification protocols are often necessary.

A common industrial and laboratory-scale method for purifying glycol ethers is fractional distillation . iarc.fr This technique separates compounds based on differences in their boiling points and is effective for removing unreacted alcohols and other volatile components.

However, distillation may not effectively remove certain trace impurities that can impact sensitive applications. For instance, carbonyl-containing impurities, which can arise from side reactions, often lead to high ultraviolet (UV) absorption. A patented method for purifying propylene (B89431) glycol ethers outlines a more rigorous process that can be adapted for this compound: google.com

Activated Carbon Treatment: The crude product is mixed with activated carbon. This step is designed to adsorb high molecular weight and colored impurities, as well as compounds responsible for UV absorption. google.com

Dehydration with Molecular Sieves: After filtering off the activated carbon, the filtrate is treated with molecular sieves (e.g., 4A type) under an inert atmosphere like nitrogen. google.com This effectively removes residual water, which is critical as glycol ethers are often hygroscopic. This process can reduce water content to below 10 ppm. google.com

For laboratory-scale purification, silica gel column chromatography is also a standard and effective technique for isolating the target compound with high purity. The choice of eluent (solvent system) is critical for achieving good separation. For analytical purposes, methods like direct aqueous injection gas chromatography are recommended for low-molecular-weight glycol ethers, as they can be more efficient than purge-and-trap techniques. iarc.fr

Table 3: Purification Protocol for High-Purity Glycol Ethers

| Purification Step | Reagent/Method | Target Impurity | Expected Outcome |

|---|---|---|---|

| Initial Separation | Fractional Distillation | Unreacted starting materials, volatile byproducts | Enriched product fraction |

| Adsorption | Activated Carbon | UV-absorbing impurities (e.g., carbonyls), color bodies | Reduced UV absorbance (<0.4) |

| Dehydration | 4A Molecular Sieves | Water | Water content < 10 ppm |

| Final Polishing (Lab Scale) | Silica Gel Chromatography | Closely related structural isomers and minor impurities | High purity sample (>99%) |

Advanced Characterization Techniques for 2 Ethoxymethoxy Ethan 1 Ol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic techniques are fundamental in providing detailed information about the atomic and molecular structure, bonding, and intra- and intermolecular interactions of 2-(Ethoxymethoxy)ethan-1-ol.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature NMR)

High-field NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Due to the lack of extensive published experimental data for this specific molecule, the expected spectral features are predicted based on established principles of NMR spectroscopy. nih.govnih.govd-nb.info

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy methyl protons would appear as a triplet, coupled to the adjacent methylene (B1212753) group, which would appear as a quartet. The protons of the three methylene groups would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The hydroxyl proton's chemical shift would be concentration and solvent-dependent.

Similarly, the carbon-13 (¹³C) NMR spectrum would display a unique signal for each of the five carbon atoms in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values. Actual experimental shifts may vary based on solvent and other conditions. nmrdb.org

| Atom Numbering | Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| CH₃-CH₂-O-CH₂-O-CH₂-CH₂-OH | ||||

| 1 | CH₃ | ~1.2 | Triplet (t) | ~15 |

| 2 | -CH₂- (ethoxy) | ~3.5 | Quartet (q) | ~66 |

| 3 | -O-CH₂-O- | ~4.7 | Singlet (s) | ~95 |

| 4 | -O-CH₂- (backbone) | ~3.7 | Triplet (t) | ~68 |

| 5 | -CH₂-OH | ~3.6 | Triplet (t) | ~61 |

2D NMR Spectroscopy: To confirm the connectivity and spatial relationships within the molecule, various 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the scalar coupling network, confirming the through-bond connectivity, for instance, between the methyl (1) and methylene (2) protons of the ethoxy group, and between the two methylene groups (4 and 5) of the ethanol (B145695) moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the ethoxy group, the central methoxy (B1213986) acetal (B89532), and the ethanol backbone.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes occurring in solution. For this compound, VT-NMR could be used to study the kinetics of intramolecular and intermolecular hydrogen bonding involving the terminal hydroxyl group. Changes in temperature can affect the rate of exchange of the hydroxyl proton, leading to sharpening or broadening of its NMR signal, and can also influence the conformational equilibrium of the flexible ether chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

For this compound, the key vibrational modes are associated with its O-H, C-H, C-O, and C-C bonds.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol. The broadness is due to the various hydrogen-bonding states present in the liquid phase.

C-H Stretch: Strong absorptions from the stretching of sp³ C-H bonds are expected in the 2850-3000 cm⁻¹ region.

C-O Stretch: This molecule contains two distinct types of C-O bonds (C-O-C ether and C-OH alcohol). Strong, characteristic stretching bands are expected in the 1050-1250 cm⁻¹ region. These bands are often complex due to the coupling of vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-O stretching modes are usually strong and well-defined. researchgate.netchemicalbook.com The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | Alkane | 2850 - 3000 | Strong | Strong |

| C-O Stretch | Ether, Alcohol | 1050 - 1250 | Strong | Medium-Strong |

| C-H Bend | Alkane | 1350 - 1480 | Medium | Medium |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and deducing the structure through fragmentation analysis. libretexts.org

For this compound (Molecular Weight: 120.15 g/mol ), electron ionization (EI) would likely lead to a weak or absent molecular ion peak [M]⁺• at m/z 120 due to the instability of ionized alcohols and ethers. libretexts.orgmiamioh.edu The fragmentation pattern would be dominated by characteristic cleavage events.

Key Fragmentation Pathways:

α-Cleavage at the Alcohol: Loss of a hydrogen radical to form an ion at m/z 119, or cleavage of the C-C bond adjacent to the oxygen, leading to the loss of a •CH₂OH radical (mass 31) to yield a significant ion at m/z 89.

α-Cleavage at the Ethers: Ethers readily undergo cleavage at the carbon-oxygen bond. miamioh.edunih.gov The most likely fragmentation is the cleavage of the ethoxy group to lose an ethyl radical (•CH₂CH₃, mass 29), resulting in an ion at m/z 91. Another possibility is the loss of an ethoxy radical (•OCH₂CH₃, mass 45) to give an ion at m/z 75.

Cleavage of the Acetal-like Linkage: The -O-CH₂-O- bond is susceptible to cleavage. Fragmentation could yield an ethoxymethyl cation [CH₃CH₂OCH₂]⁺ at m/z 59.

Loss of Water: Alcohols can undergo dehydration, leading to a peak at [M-18]⁺• (m/z 102), although this may be a minor pathway under EI conditions. dtic.mil

High-Resolution Mass Spectrometry (HRMS): This technique would allow for the determination of the exact mass of the molecular ion and its fragments to four or more decimal places. This high accuracy enables the calculation of the elemental formula for each ion, confirming the proposed fragmentation pathways. researchgate.net

MS/MS (Tandem Mass Spectrometry): In an MS/MS experiment, a specific fragment ion (a "parent" ion) is selected and subjected to further fragmentation to produce "daughter" ions. This technique would be invaluable for confirming the proposed fragmentation pathways by establishing direct relationships between parent and daughter ions.

Interactive Data Table: Predicted Key Fragments in EI-MS

| m/z | Proposed Formula | Proposed Fragmentation |

|---|---|---|

| 89 | C₄H₉O₂⁺ | [M - •CH₂OH]⁺ |

| 75 | C₃H₇O₂⁺ | [M - •OCH₂CH₃]⁺ |

| 59 | C₃H₇O⁺ | [CH₃CH₂OCH₂]⁺ |

| 45 | C₂H₅O⁺ | [CH₂CH₂OH]⁺ or [CH₃CH₂O]⁺ |

Advanced Optical Spectroscopies (e.g., UV-Vis-NIR, Fluorescence) for Electronic Properties

Advanced optical spectroscopies such as UV-Vis-NIR absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are most informative for molecules containing chromophores—groups of atoms that absorb light, typically involving π-systems or non-bonding orbitals.

This compound is an aliphatic ether-alcohol. It lacks any conjugated π-systems or other conventional chromophores. As a result, it is not expected to exhibit significant absorption in the near-UV, visible, or near-infrared regions of the electromagnetic spectrum (typically 200-2500 nm). Its absorption would be limited to high-energy transitions in the far-UV range (<200 nm), which are generally not accessible with standard laboratory spectrophotometers.

Consequently, the compound is also not expected to be fluorescent. Fluorescence requires the absorption of light to promote an electron to an excited state, followed by radiative decay back to the ground state. Without an initial absorption event in the accessible UV-Vis range, fluorescence will not occur. Therefore, these optical spectroscopy techniques are not suitable for the direct characterization or quantification of this compound itself but could be used to characterize derivatives that have been functionalized with a chromophore or fluorophore.

Chromatographic Methods for Purity Assessment and Reaction Monitoringshodex.com

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling its purity assessment and the monitoring of its synthesis or degradation. researcher.life

Gas Chromatography (GC): Given its volatility and thermal stability, gas chromatography is a highly suitable technique for the analysis of this compound.

Stationary Phase: A polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., a "WAX" column), would be appropriate for this polar analyte, providing good peak shape and resolution from other components. google.comhpst.cz

Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound. chromforum.org For definitive identification, a mass spectrometer (MS) can be used as the detector (GC-MS), allowing for the simultaneous acquisition of retention time and mass spectral data. publications.gc.canih.gov GC is an ideal method for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of the product over time. It can also be used to determine the final purity of the isolated product by calculating the area percentage of the main peak relative to any impurities.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for analyzing reaction mixtures that may contain non-volatile components or for derivatives of the title compound.

Mode: Due to the polar nature of the molecule, reversed-phase (RP) HPLC might result in poor retention on standard C18 or C8 columns, especially with highly aqueous mobile phases. hplc.eu Special "aqueous stable" C18 columns or more polar stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) could provide better retention and separation. nih.govchromatographyonline.com

Detector: As the molecule lacks a UV chromophore, a standard UV detector would be ineffective. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be required for detection. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for characterizing solid derivatives. mdpi.com

If this compound is reacted to form a solid derivative—for example, a metal complex, a benzoate (B1203000) ester, or a urethane—single crystals of this derivative could be grown and analyzed. The resulting crystal structure would provide a wealth of information, including:

Bond lengths, bond angles, and torsion angles with very high precision.

The preferred conformation of the molecule in the solid state.

Details of intermolecular interactions , such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Studies on related molecules like ethylene (B1197577) glycol have shown that the molecular conformation and hydrogen-bonding networks are key features of their crystal structures. nih.govresearchgate.net For a derivative of this compound, crystallography would confirm its covalent structure and reveal how the flexible ether backbone and any new functional groups interact in the solid state. However, a review of the current literature did not yield any published crystal structures for derivatives of this compound.

Reaction Chemistry and Mechanistic Investigations of 2 Ethoxymethoxy Ethan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in 2-(ethoxymethoxy)ethan-1-ol is a key site for a variety of chemical reactions. Its reactivity is comparable to other primary alcohols, allowing for selective modifications.

Selective Oxidation and Reduction Pathways

The primary alcohol group of this compound and related compounds can be oxidized to aldehydes or carboxylic acids using various oxidizing agents. For instance, primary alcohols can be oxidized to aldehydes, which can then be further oxidized to carboxylic acids. savemyexams.com Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC). rutgers.edu For the oxidation to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are often employed. rutgers.edu Computational models suggest that the ethoxymethoxy group can be susceptible to cleavage under strong oxidizing conditions.

Conversely, the reduction of the corresponding aldehyde or carboxylic acid derivatives would yield this compound. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Table 1: Selective Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Selective Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 2-(Ethoxymethoxy)acetaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-(Ethoxymethoxy)acetic acid |

| Reduction of Aldehyde | Sodium borohydride (NaBH₄) | This compound |

| Reduction of Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | This compound |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst like concentrated sulfuric acid, to form the corresponding ester and water. scienceready.com.auausetute.com.au This reaction, known as Fischer esterification, is a reversible process. scienceready.com.au To drive the equilibrium towards the product side, heat is often applied, and the water produced is removed. scienceready.com.auausetute.com.au

Etherification, the formation of an ether from an alcohol, can be achieved through various methods. One common method is the Williamson ether synthesis, where the alcohol is first converted to an alkoxide ion by a strong base, which then acts as a nucleophile to attack an alkyl halide. msu.eduorganic-chemistry.org This method is generally more suitable for primary alkyl halides to avoid competing elimination reactions. msu.edu Another approach involves the bimolecular dehydration of primary alcohols in the presence of an acid catalyst, which is most effective for synthesizing symmetrical ethers. rutgers.edu

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product(s) |

|---|---|---|---|

| Esterification | Carboxylic Acid | Concentrated H₂SO₄, heat | Ester, Water |

| Etherification (Williamson) | Alkyl Halide | Strong Base | Ether, Salt |

| Etherification (Dehydration) | Another alcohol molecule | Acid catalyst, heat | Symmetrical Ether, Water |

Chemical Transformations Involving the Ether Linkages

The ether linkages in this compound contribute to its stability and solvation properties, but they can also be cleaved under specific conditions.

Stability and Cleavage Reactions of the Ethoxymethoxy Moiety

Ethers are generally known for their chemical stability and are unreactive towards many reagents. wikipedia.org However, the cleavage of the C-O bond in ethers can be achieved under harsh conditions, typically involving strong acids like hydrohalic acids (HBr, HI). wikipedia.org The reaction proceeds through a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the ether. wikipedia.org In the case of this compound, which has primary alkyl groups attached to the ether oxygens, the cleavage would likely follow an S(_N)2 pathway. wikipedia.org The ethoxymethoxy group can also be cleaved using reagents like lithium chloride in dimethylformamide under neutral conditions. gwdguser.de Furthermore, computational models indicate that the ethoxymethoxy group is susceptible to cleavage in the presence of strong oxidizing agents.

Participation in Chelation or Solvation Phenomena

The oxygen atoms in the ether linkages of this compound and similar glycol ethers can act as electron-donating atoms, allowing them to participate in chelation and solvation. atamanchemicals.com These compounds are known to be good solvents for a wide range of substances due to their ability to form hydrogen bonds and solvate cations. atamanchemicals.comsolubilityofthings.com For instance, sodium dihydridobis(2-methoxyethoxy)aluminate, a related compound, demonstrates the ability of the ether linkages to coordinate with metal cations. rsc.org This solvating ability is crucial in many of its applications, for example, in facilitating reactions by dissolving reactants and stabilizing intermediates. rsc.org

Mechanistic Studies of Unimolecular and Bimolecular Decomposition (based on related compounds)

For simple ethers like dimethyl ether, thermal decomposition is often initiated by the fission of the C-O bond, leading to a chain reaction mechanism. acs.org In the case of diethyl ether, unimolecular decomposition is considered to proceed through molecular elimination, C-O bond fission, and C-C bond fission. nih.govacs.org

Computational studies on the thermal degradation of 2-ethoxyethanol (B86334), a closely related compound, have explored both unimolecular and bimolecular decomposition pathways. acs.orgnih.gov Unimolecular decomposition can lead to various products, with the formation of ethylene (B1197577) glycol and ethylene being a significant pathway. nih.gov Bimolecular reactions, for example with ethanol (B145695), can also occur, with the pathway producing an ether, hydrogen, and ethanol being kinetically favorable. acs.orgnih.gov These studies highlight the complex set of reactions that can occur during the decomposition of such molecules.

Computational Elucidation of Transition States and Reaction Intermediates

Computational studies on the thermal degradation of the related compound, 2-ethoxyethanol (2-EE), provide a strong model for understanding the potential reaction mechanisms of this compound. Using methods like Gaussian-16 (G16) and composite energy methods like G3B3, researchers have investigated numerous potential unimolecular and bimolecular dissociation pathways. The geometries of reactants, transition states (TS), intermediates, and products are fully optimized to map out the potential energy surface of the reactions.

For the unimolecular thermal degradation of 2-ethoxyethanol, a comprehensive computational analysis has revealed at least 11 distinct pathways. These mechanisms often proceed through concerted transition states. For instance, three specific pathways, designated C, D, and E, involve a dehydrogenation process where transition states are characterized by the removal of two protons from different sites on the 2-EE molecule. Another significant pathway involves the removal of an ethanol molecule. Intrinsic reaction coordinate (IRC) analysis is typically performed to confirm that the calculated transition states correctly connect the reactants and products on the potential energy surface.

In a study on 2-ethoxyethanol, bimolecular decomposition reactions, particularly with solvents like ethanol, were also investigated. These pathways include mechanisms for water and ethane (B1197151) removal, the formation of diethyl ether and 1,2-ethanediol, and a route involving a six-membered transition state (TSO) that produces ether, hydrogen, and ethanal.

The table below summarizes some of the key proposed unimolecular decomposition pathways for the analogue 2-ethoxyethanol, which could be analogous for this compound.

| Pathway | Reactant(s) | Key Transition State Feature | Products |

| A | 2-Ethoxyethanol | C-O bond cleavage | Ethoxy radical + Hydroxyethyl radical |

| B | 2-Ethoxyethanol | C-C bond cleavage | Ethoxymethyl radical + Hydroxymethyl radical |

| H | 2-Ethoxyethanol | Concerted H-transfer and C-O cleavage | Ethylene Glycol + Ethylene |

| K | 2-Ethoxyethanol | Concerted H-transfer and C-C cleavage | Ethanol + Ethanal |

This interactive table is based on data for the analogous compound 2-ethoxyethanol.

Kinetic and Thermodynamic Parameters of Decomposition Pathways

Kinetic and thermodynamic parameters are essential for determining the most favorable reaction routes under specific conditions. For the thermal degradation of 2-ethoxyethanol, these parameters have been calculated using high-level computational methods such as G3B3, G3MP2, and B3LYP/6-31G(d).

Among the eleven studied unimolecular degradation pathways for 2-ethoxyethanol, the formation of ethylene glycol and ethylene was found to be kinetically significant, with a calculated activation energy of 269 kJ mol⁻¹ at the G3B3 level of theory. tandfonline.comencyclopedia.pub However, further analysis of both kinetic and thermodynamic data indicated that the formation of ethanol and ethanal is the most plausible reaction, despite having a slightly higher activation barrier of 287 kJ mol⁻¹ at the same level of theory. tandfonline.comencyclopedia.pub The transition state for another pathway, TSC, was found to have a significantly higher barrier of 375 kJ mol⁻¹, suggesting it is less favorable. tandfonline.com

For bimolecular reactions, such as the decomposition of 2-ethoxyethanol in the presence of ethanol, the pathway leading to the formation of ether, H₂, and ethanol was identified as the most likely to occur. This route has a considerably lower activation energy of 221 kJ mol⁻¹ (G3B3), making it more favorable than the unimolecular pathways. tandfonline.comencyclopedia.pub These findings highlight that the presence of other molecules can significantly alter the decomposition mechanism and energetics.

The following table presents a selection of calculated activation energies for the decomposition of the related compound, 2-ethoxyethanol.

| Reaction Type | Pathway Description | Activation Energy (kJ mol⁻¹) (G3B3 Method) |

| Unimolecular | Formation of Ethylene Glycol + Ethylene | 269 |

| Unimolecular | Formation of Ethanol + Ethanal | 287 |

| Unimolecular | Dehydrogenation (TSC) | 375 |

| Bimolecular (with Ethanol) | Formation of Ether + H₂ + Ethanol | 221 |

This interactive table is based on data for the analogous compound 2-ethoxyethanol. tandfonline.comencyclopedia.pub

Stereochemical Aspects of Reactions Involving this compound and its Chiral Derivatives

While specific studies on the stereochemistry of this compound are not prominent, the principles of asymmetric synthesis using chiral alcohols and ethers are well-established and applicable. If this compound were made chiral, for instance by isotopic labeling or by substitution to create a stereocenter, it could be used as a chiral building block, auxiliary, or ligand in stereoselective reactions. wikipedia.orgmasterorganicchemistry.com

The core structure, an ethylene glycol derivative, is a common motif in asymmetric synthesis. nih.gov For example, poly(ethylene glycol) (PEG) has been widely used as a soluble support for chiral catalysts and auxiliaries. thieme-connect.comtandfonline.com These supported systems are employed in various enantioselective C-C bond-forming reactions, such as aldol (B89426) and Michael additions, where they help control the stereochemical outcome. tandfonline.comthieme-connect.com

The key principles include:

Chiral Auxiliaries : A chiral derivative of this compound could be temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary would then direct a subsequent reaction, such as alkylation or an aldol reaction, to occur on one face of the molecule preferentially, leading to a diastereomeric excess. wikipedia.org The auxiliary can then be cleaved and recovered. Oxazolidinones and pseudoephedrine are classic examples of auxiliaries that control stereochemistry in this manner. wikipedia.org

Chiral Ligands : A chiral version of the molecule could act as a ligand for a metal catalyst. In transition metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling, the chiral ligand-metal complex creates a chiral environment around the active site, forcing the reaction to produce one enantiomer of the product in excess. google.comacs.org

Reactions on Chiral Substrates : If a reaction were performed on a chiral derivative of this compound, where a new stereocenter is formed, the existing stereocenter would influence the stereochemical outcome. This generally leads to the formation of diastereomers in unequal amounts because the transition states leading to the different diastereomeric products are not equal in energy. libretexts.org

For instance, in the asymmetric reduction of ketones, chiral alcohols can be used to create chiral reagents, like diisopinocampheylchloroborane, that deliver a hydride with high enantioselectivity. ptfarm.pl Similarly, chiral diols derived from tartaric acid or mannitol (B672) have been incorporated into crown ethers to study chiral recognition, demonstrating how the stereochemistry of glycol-like units can influence molecular interactions. kyoto-u.ac.jp

Applications of 2 Ethoxymethoxy Ethan 1 Ol in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

As a synthetic building block, 2-(Ethoxymethoxy)ethan-1-ol offers reactive sites for various chemical transformations. The hydroxyl group can undergo oxidation, esterification, or serve as a nucleophile, while the ether linkage provides flexibility and influences the solubility of the resulting molecules. Research into structurally similar compounds, such as those with methylamino or ethylamino groups, highlights the utility of such difunctional molecules as reagents in the synthesis of more complex chemical entities through reactions like nucleophilic substitutions and reductions.

While direct studies detailing the use of this compound as a primary precursor in heterocyclic synthesis are not extensively documented, the application of analogous ether-alcohols in such capacities is known. For instance, related compounds are used as solvents or protic additives in the synthesis of heterocyclic systems like biguanidines and triazines. google.com The structural motif of this compound is pertinent to the construction of pyrazole (B372694) derivatives, where the ether chain can be incorporated into a heterocyclic system. The hydroxyl group can be converted into a leaving group or another functional group to facilitate cyclization reactions, making it a potential, albeit not widely cited, precursor for certain oxygen-containing heterocycles.

The role of ether-alcohols as intermediates in the synthesis of biologically active compounds is a significant area of research. reformchem.com These intermediates are essentially "semi-finished products" used to streamline the production of active ingredients, potentially reducing costs. reformchem.com

In medicinal chemistry, molecules structurally related to this compound are employed as key intermediates. For example, 2-[2-(Methylamino)ethoxy]ethan-1-ol (B1673961) has been investigated for its role in synthesizing small molecule inhibitors of phosphodiesterases (PDEs), which have therapeutic potential. Similarly, due to their amine and ether functionalities, other related compounds are considered valuable intermediates in developing new pharmaceutical agents. The synthesis of optically active tertiary alcohols, a key feature in some pharmaceuticals like (S)-oxybutynin, often involves complex intermediates where ether-alcohol backbones could be incorporated. sumitomo-chem.co.jp

In the agrochemical sector, various chemical intermediates are essential for the synthesis of modern pesticides, including herbicides and fungicides. shandongxinhuapharma.com While specific examples citing this compound are scarce, its functional groups are analogous to those found in precursors for various agricultural products.

| Related Intermediate | Biologically Active Compound Class | Potential Application | Source Citation |

| 2-[2-(Methylamino)ethoxy]ethan-1-ol | Phosphodiesterase (PDE5) Inhibitors | Pharmaceuticals | |

| 2-[2-(Ethylamino)ethoxy]ethan-1-ol | General Pharmaceutical Agents | Pharmaceuticals | |

| General Ether-Alcohols | Various | Agrochemicals | reformchem.comshandongxinhuapharma.com |

This table presents data on structurally related compounds to illustrate the potential applications of this compound.

Role in Polymer Chemistry and Materials Science

The distinct properties of this compound, including its polarity and reactive hydroxyl group, make it a candidate for applications in polymer chemistry and the development of new materials.

A monomer is the fundamental starting unit for a polymer. copoldb.jp Alcohols are widely used as initiators in ring-opening polymerizations (ROP) of cyclic ethers like ethylene (B1197577) oxide, leading to the formation of polyethers. acs.orgcsic.es The hydroxyl group of this compound can initiate such a polymerization, thereby incorporating the ethoxymethoxy)ethyl group at one end of the resulting polymer chain. This process allows for the synthesis of polymers with specific end-group functionalities. While mono-substituted alkenes are typical monomers in radical polymerization, functional molecules like this compound primarily act as initiators or chain transfer agents, effectively modifying the final polymer structure. copoldb.jp Research on the copolymerization of related monomers, such as 2-(2-Methoxyethoxy)ethyl methacrylate, demonstrates how ether-containing side chains can be used to tune polymer properties. mdpi.com

| Polymerization Role | Description | Resulting Polymer Feature | Source Citation |

| Initiator | The hydroxyl group starts the ring-opening polymerization of epoxides. | A terminal ethoxymethoxy)ethyl functional group. | acs.orgcsic.es |

| Modifier | Can be used to create specific end-functionalized polymers. | Tailored polymer properties (e.g., solubility, thermal behavior). | mdpi.com |

| Building Block | Forms the basis for polyether-based polymers. | Flexible and durable polymer backbones. |

The polymers and materials derived from this compound and its analogues have found use in coatings, adhesives, and composites. Glycol ethers are well-known solvents in paints and coatings. canada.ca Polyether-based polymers, which can be synthesized using ether-alcohol initiators, are noted for their flexibility and durability, making them suitable for applications in coatings, adhesives, and sealants. Research on related compounds like 2-(2-methoxyethoxy)ethanol (B87266) shows their utility in coatings, inks, and adhesives formulations. solubilityofthings.com For instance, diethylene glycol monomethyl ether is used in brushing lacquers, wood stains, and as a component in adhesives. thegoodscentscompany.com In composites research, the focus is often on combining materials to achieve superior properties like heat and wear resistance, and polymers derived from functional monomers can serve as matrix materials or surface modifiers. mdpi.commdpi.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3. Development of Solvents and Reagents for Specific Chemical Processes atamanchemicals.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Research on Analogues and Derivatives of 2 Ethoxymethoxy Ethan 1 Ol

Design Principles for Structural Analogues with Modified Ether Chains

The design of structural analogues of 2-(Ethoxymethoxy)ethan-1-ol with modified ether chains is guided by several key principles aimed at altering the molecule's physicochemical properties. These modifications can influence polarity, boiling point, solubility, and reactivity.

Modification of Alkoxy and Ethoxy Chain Length: Altering the length of the alkyl and alkoxy chains is a fundamental strategy. ecetoc.org Increasing the number of ethoxy units (-(OCH₂CH₂)n-) generally increases water solubility and boiling point due to the potential for more hydrogen bonding and a larger molecular weight. glycol-ethers.eu Conversely, extending the terminal alkyl chain (in this case, the ethyl group) tends to decrease water solubility and increase the non-polar character of the molecule.

Introduction of Branching: Introducing branching in the ether chain can significantly impact the physical properties of the resulting analogue. For instance, branched side chains have been shown to be more potent in certain biological applications compared to their linear counterparts. nih.gov Branching can also affect the packing of molecules, which can influence melting and boiling points.

Substitution on the Ether Chain: The introduction of various functional groups onto the ether chain allows for the synthesis of derivatives with tailored properties. For example, the synthesis of ether analogues by reacting a precursor with compounds like 1-bromo-2-(2-methoxyethoxy)ethane (B10149) introduces a different ether linkage, thereby modifying the molecule's characteristics. nih.govgoogle.com

Table 1: Design Principles for Modifying Glycol Ether Analogues

| Design Principle | Structural Modification | Expected Impact on Properties |

|---|---|---|

| Chain Length Modification | Increase/decrease the number of ethylene (B1197577) oxide units | Affects water solubility, boiling point, and viscosity. |

| Lengthen/shorten the terminal alkyl group | Influences polarity and solubility in non-polar solvents. | |

| Branching | Introduce branched alkyl groups | Can alter molecular packing, melting/boiling points, and biological activity. nih.gov |

| Functional Group Introduction | Add hydroxyl, amino, or other functional groups | Creates reactive sites for further chemical modification and can significantly alter polarity and solubility. |

| Cyclization | Form cyclic polyethers | Controls the orientation of the dipolar moment along the chain and can lead to unique host-guest properties. csic.es |

The synthesis of these analogues can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. msu.edu More advanced methods, such as the use of anion exchange resins as catalysts, can offer high reactivity and selectivity in the production of specific glycol ether structures. google.com

Comparative Studies of Reactivity and Selectivity Across Glycol Ether Series

The reactivity and selectivity of glycol ethers are largely determined by the nature of their ether and alcohol functional groups. msu.edu Comparative studies across different glycol ether series provide valuable insights into how structural variations influence their chemical behavior.

Reactivity with Hydroxyl Radicals: In atmospheric chemistry, the dominant reaction of glycol ethers is with hydroxyl (OH) radicals. acs.org The rate of this reaction is influenced by the structure of the glycol ether. For example, studies have shown that the rate constants for the gas-phase reactions of OH radicals increase with the size of the glycol ether molecule. acs.org The primary site of attack is often the C-H bonds adjacent to the ether linkage. acs.org

Oxidation and Reduction Reactions: The hydroxyl group of glycol ethers can be oxidized to form aldehydes, ketones, or carboxylic acids, while the ether linkage is generally stable under mild oxidizing conditions. Conversely, the molecule can undergo reduction, although this is less common. The presence of other functional groups in derivatives can significantly alter the reactivity. For instance, amino-substituted glycol ethers can undergo oxidation at the nitrogen atom as well.

Selectivity in Reactions: The selectivity of reactions involving glycol ethers can be influenced by the steric and electronic environment around the reactive sites. For example, in reactions involving the hydroxyl group, the accessibility of this group can be hindered by bulky adjacent groups, leading to lower reactivity. The electronic nature of substituents can also affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Table 2: Comparative Reactivity of Selected Glycol Ethers

| Glycol Ether | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| 1-Butoxy-2-propanol | Reaction with OH radicals | Rate constant of 3.76 ± 0.54 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | acs.org |

| Diethylene glycol ethyl ether | Reaction with OH radicals | Rate constant of 5.72 ± 0.85 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | acs.org |

| Diethylene glycol n-butyl ether | Reaction with OH radicals | Rate constant of 7.44 ± 0.94 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | acs.org |

| Ethylene glycol | Etherification with ethanol (B145695) | Conversion of 68.12% and selectivity for glycol ethers of 98.61% under optimal conditions with a modified HZSM-5 catalyst. | researchgate.net |

Catalysts play a crucial role in controlling the selectivity of glycol ether synthesis. For instance, aluminum-modified titanium silicalite-1 has been used as a bifunctional catalyst for the direct synthesis of propylene (B89431) glycol methyl ether from propylene, with the catalyst's active sites influencing the product distribution. rsc.org

Structure-Reactivity and Structure-Function Relationship Investigations

Understanding the relationship between the structure of a glycol ether and its reactivity or function is paramount for designing new molecules with desired properties.

Structure-Reactivity Relationships: The reactivity of the hydroxyl group in alcohols is classified as primary, secondary, or tertiary, which significantly affects the mechanism of substitution reactions (SN1 vs. SN2). msu.edu For glycol ethers, the hydroxyl group is typically primary, favoring SN2 reactions. The ether linkage, while generally stable, can be cleaved under harsh conditions, such as with strong acids. oecd.org

The presence of different functional groups in derivatives of this compound can lead to selective chemical transformations. For example, in molecules containing both hydroxyl and amino groups, the relative reactivity of these groups can be controlled by the reaction conditions.

Structure-Function Relationships: The function of a glycol ether is intimately linked to its structure. For example, the balance between the hydrophilic (hydroxyl and ether groups) and hydrophobic (alkyl chain) parts of the molecule determines its effectiveness as a solvent or surfactant. iarc.frresearchgate.net

In biological systems, structure-activity relationship (SAR) studies are crucial. For instance, in the development of therapeutic agents, modifications to the ether chain of a lead compound can dramatically alter its potency and selectivity. nih.govnih.gov The length and branching of the alkoxy side chain have been shown to be important for the agonist activity of certain compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-bromo-2-(2-methoxyethoxy)ethane |

| 1-Butoxy-2-propanol |

| This compound |

| Diethylene glycol ethyl ether |

| Diethylene glycol n-butyl ether |

| Ethylene glycol |

| Propylene glycol |

| Propylene glycol methyl ether |

Future Research Directions and Potential Innovations for 2 Ethoxymethoxy Ethan 1 Ol

Explorations in Advanced Catalysis and Reaction Design

The ethoxymethyl (EOM) group, the core functional moiety of 2-(Ethoxymethoxy)ethan-1-ol, is an important acetal-type protecting group for alcohols. Future research is poised to refine its use through the development of novel catalytic systems for its introduction and cleavage, enhancing selectivity and efficiency.

Current methods for the protection of alcohols as EOM ethers and the subsequent deprotection often rely on stoichiometric reagents under acidic conditions. A key research direction is the design of highly selective catalysts that can operate under milder, more environmentally benign conditions. This includes the development of heterogeneous catalysts, such as zeolites or functionalized resins, which would simplify purification processes and allow for catalyst recycling.

Furthermore, research into "orthogonal sets" of protecting groups, where one group can be removed in the presence of others, is crucial for complex, multi-step syntheses. uchicago.edu The EOM group's stability profile suggests its potential inclusion in such sets. For instance, while it is stable under strongly basic conditions where acetate (B1210297) esters are cleaved, it is sensitive to acid, which can leave other groups like silyl (B83357) ethers intact under specific conditions. nih.govharvard.edu Future work will likely focus on fine-tuning these conditions and developing catalytic systems that can selectively target the EOM group with precision, even in the presence of other acid-labile groups like tetrahydropyranyl (THP) ethers. researchgate.net

A comparative look at the stability of related protecting groups provides a framework for future reaction design.

| Protecting Group | Typical Cleavage Conditions | Stability Profile | Reference |

| Ethoxymethyl (EOM) | Mild acidic conditions (e.g., HCl in THF/water) | Stable to bases, nucleophiles, hydrides. | nih.gov |

| Methoxymethyl (MOM) | Acidic conditions (e.g., HCl, TFA) | Stable to strong bases, many nucleophiles. | researchgate.netacs.org |

| Tetrahydropyranyl (THP) | Mild acid (e.g., PPTS, HCl from Pd/C hydrogenation) | Sensitive to acid, generally stable to bases. | researchgate.net |

| Triethylsilyl (TES) | Fluoride (B91410) sources (e.g., TBAF), acidic conditions | Labile to acid, more stable than TMS. | harvard.edu |

This table is interactive. Click on the headers to sort.

Novel Applications in Sustainable Chemistry and Green Solvents

Glycol ethers, as a class, are widely used as industrial solvents. atamankimya.com this compound and its isomers, like diethylene glycol monoethyl ether (DEGEE), possess properties that make them attractive candidates for "green" solvents. atamankimya.comatamanchemicals.com These properties include a high boiling point (202 °C for DEGEE), low vapor pressure, and miscibility with water and many organic solvents. nih.govsigmaaldrich.com

Future research will focus on evaluating the environmental footprint and performance of this compound as a solvent in various applications, from paints and coatings to industrial cleaning fluids. atamankimya.com A critical aspect of this research involves moving beyond fossil fuel-based production methods. The synthesis of such ethers from renewable resources, such as bio-ethanol and ethylene (B1197577) oxide derived from bio-ethylene, is a key goal for sustainable chemistry. iiti.ac.in

The development of deep eutectic solvents (DESs) and ionic liquids represents another frontier. numberanalytics.com The structural features of this compound, with its hydroxyl and ether functionalities, make it a promising component for creating novel DESs. These designer solvents could offer unique solvating properties for specific reactions, such as biomass processing or specialized organic transformations, while maintaining a favorable environmental profile. numberanalytics.com

Integration with Emerging Technologies in Organic Synthesis

The landscape of organic synthesis is being reshaped by emerging technologies that offer enhanced control, efficiency, and safety. Integrating this compound and its chemistry with these platforms is a promising area for innovation.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for reactions involving unstable intermediates or hazardous reagents. beilstein-journals.org The protection of alcohols using reagents to form the EOM ether, or the subsequent cleavage, could be optimized in flow systems to improve yields and safety. iiti.ac.inbeilstein-journals.org This technology is also well-suited for scaling up the synthesis of this compound itself.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times by efficiently heating the solvent and reactants. numberanalytics.com The use of this compound as a high-boiling, polar solvent in microwave-assisted synthesis could enable reactions to be performed at higher temperatures than with traditional solvents like THF or ethanol (B145695), accelerating reaction rates.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for sustainable chemistry. iiti.ac.innumberanalytics.com Future research could explore the use of this compound as a solvent or co-solvent in photocatalytic reactions. Furthermore, novel derivatives of the compound could be designed to act as ligands for photocatalysts or even as photo-responsive protecting groups.

Computational Predictions for Unexplored Reactivity and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for predicting the behavior of molecules and guiding experimental work. arabjchem.org For this compound, computational studies can illuminate several key areas.

One major focus is predicting the reactivity of the EOM ether. DFT calculations can model the transition states for cleavage under various acidic conditions, helping to design more selective deprotection protocols. acs.org For example, a computational study on the thermal degradation of the related compound 2-ethoxyethanol (B86334) identified the most likely decomposition pathways and their activation energies. acs.org Similar studies on this compound could predict its stability and reactivity in different chemical environments.

Furthermore, computational methods can be used to design novel derivatives with tailored properties. By modifying the structure—for instance, by introducing fluorine atoms or other functional groups—researchers can computationally screen for derivatives with enhanced stability, unique solvating characteristics, or specific electronic properties. For example, calculations on a difluoroethoxy analog predicted its reactivity in nucleophilic substitution reactions. This in-silico screening process can significantly accelerate the discovery of new functional molecules, saving time and resources by prioritizing the most promising candidates for laboratory synthesis.

| Computational Method | Application Area for this compound | Potential Outcome | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Prediction of transition state energies for EOM group cleavage; identification of the most favorable reaction pathways. | arabjchem.orgacs.org |

| DFT (Fukui Functions) | Reactivity Prediction | Identification of nucleophilic and electrophilic sites on the molecule to predict reaction outcomes. | |

| Molecular Dynamics (MD) | Solvent Property Simulation | Modeling solvation behavior and interactions with solutes to evaluate its potential as a green solvent. | N/A |

| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design | Predicting the properties (e.g., stability, boiling point, toxicity) of new, unsynthesized derivatives. | N/A |

This table is interactive. Click on the headers to sort.

Q & A

Q. What synthetic routes are optimal for preparing 2-(Ethoxymethoxy)ethan-1-ol, and how can reaction conditions be controlled to maximize yield?

Methodology :

- Williamson Ether Synthesis : React sodium ethoxide with 2-chloroethoxyethanol under anhydrous conditions. Use inert gas (N₂/Ar) to minimize side reactions from moisture .

- Purification : Distill under reduced pressure (40–60°C, 10–15 mmHg) to isolate the product. Monitor purity via GC-MS with a polar capillary column (e.g., DB-WAX) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of alkoxide to alkyl halide) and maintain temperatures below 70°C to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm ethoxymethoxy branching. Compare peaks to similar glycol ethers (e.g., δ 3.4–3.7 ppm for ether-linked CH₂ groups) .

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups.

- Thermodynamic Analysis : Measure boiling point and density using NIST-referenced methods (e.g., ebulliometry for precise boiling points) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodology :

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit vapor exposure .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid latex gloves due to permeability risks .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. How does the solubility profile of this compound influence its utility as a solvent in organic reactions?

Methodology :

- Polar Solvent Testing : Measure solubility in water, ethanol, and hexane using gravimetric analysis. Expect moderate water solubility (15–25 g/L at 25°C) due to ethoxy branching .

- Partition Coefficients : Determine logP via shake-flask method (estimated logP ≈ 0.5–1.2), indicating suitability for biphasic reactions .

Advanced Research Questions

Q. What reaction mechanisms dominate during the oxidation of this compound, and how can intermediates be stabilized?

Methodology :

Q. How can computational tools predict the environmental persistence and degradation pathways of this compound?

Methodology :

Q. What structural modifications to this compound enhance its performance in polymer synthesis?

Methodology :

- Copolymerization : React with ε-caprolactone via ring-opening polymerization (Sn(Oct)₂ catalyst, 120°C). Characterize thermal stability (TGA) and glass transition (DSC) .

- Branching Effects : Synthesize analogs with longer ethoxy chains (e.g., propoxy) and compare hydrophilicity via contact angle measurements .

Q. How do conflicting toxicity reports for glycol ether derivatives inform risk assessments for this compound?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.